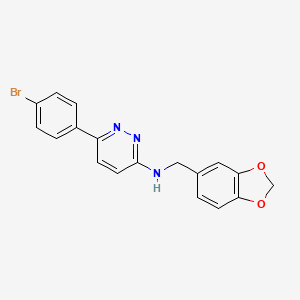![molecular formula C14H16N4O4 B12182915 3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid CAS No. 879763-07-2](/img/structure/B12182915.png)
3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid is a complex organic compound known for its diverse applications in organic synthesis and material science. This compound features a benzotriazinyl group, which is a tricyclic structure containing nitrogen atoms, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazine with butanoyl chloride to form an intermediate, which is then reacted with propanoic acid under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid has numerous applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and photosensitive materials.
Mechanism of Action
The mechanism of action of 3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid involves its ability to act as a coupling reagent. It facilitates the formation of amide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This process is crucial in peptide synthesis, where the compound helps in linking amino acids to form peptides and proteins .
Comparison with Similar Compounds
3-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid can be compared with other benzotriazinyl derivatives such as:
O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: Used as a coupling reagent in peptide synthesis.
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one: Known for its application in organic synthesis as a phosphorylating agent.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it a valuable compound in various chemical processes.
Properties
CAS No. |
879763-07-2 |
|---|---|
Molecular Formula |
C14H16N4O4 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid |
InChI |
InChI=1S/C14H16N4O4/c19-12(15-8-7-13(20)21)6-3-9-18-14(22)10-4-1-2-5-11(10)16-17-18/h1-2,4-5H,3,6-9H2,(H,15,19)(H,20,21) |
InChI Key |
VAMNKYBMTAOVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCC(=O)O |
solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(3-Fluorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12182842.png)


![1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B12182880.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12182882.png)

![2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12182893.png)
![N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12182901.png)
![N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12182909.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12182917.png)
amine](/img/structure/B12182923.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12182928.png)

